N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide
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Description
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms . Benzenesulfonamide is a type of sulfonamide where the sulfonamide group is directly linked to a benzene ring. It is used in the synthesis of various drugs.
Synthesis Analysis
Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Molecular Structure Analysis
The molecular structure of furan consists of a five-membered aromatic ring with four carbon atoms and one oxygen . The exact structure of “N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide” would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions involving furan compounds are diverse. They can undergo a variety of reactions applicable to furan platform chemicals (FPCs) and a variety of methods for the synthesis of chiral furans .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For furan, some properties include a boiling point of 79-80 °C/17 mmHg, a density of 1.139 g/mL at 25 °C, and a refractive index of 1.484 .Safety and Hazards
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-11-3-2-4-13(9-11)20(17,18)15-7-5-14(16)12-6-8-19-10-12/h2-4,6,8-10,14-16H,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIQEYSMRTWNFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=COC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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